molecular formula C16H16F3NO2S3 B2799008 7-(Thiophen-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane CAS No. 1705514-70-0

7-(Thiophen-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane

Cat. No.: B2799008
CAS No.: 1705514-70-0
M. Wt: 407.48
InChI Key: CZWCJIGHMVRSED-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C16H16F3NO2S3 and its molecular weight is 407.48. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The compound's relevance in organic synthesis is highlighted by its role in facilitating Julia-Kocienski olefination reactions. It has been used to afford 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities, showcasing its utility in constructing complex molecular architectures (Alonso et al., 2005).
  • Additionally, derivatives of this compound have been synthesized and characterized, revealing diverse tautomeric forms in both solution and solid states. This highlights the compound's structural versatility and potential for further chemical modifications (Ahumada et al., 2016).

Pharmacological Activities

  • The pharmacological potential is demonstrated through the synthesis and evaluation of derivatives exhibiting potent cytotoxic activities against various cancer cell lines. Such studies reveal the compound's scaffold as promising for developing anticancer agents (Ravichandiran et al., 2019).
  • The antimicrobial potential of derivatives has also been explored, showing significant activity against bacterial and fungal strains. This suggests the compound's utility in designing new antimicrobial agents (Sowmya et al., 2018).

Material Science and Other Applications

  • In material science, the compound's derivatives have been investigated for their electronic properties, contributing to the development of n-type semiconductors. This application is crucial for advancing organic electronics and photovoltaic devices (Hotta et al., 2009).
  • The compound's framework has also facilitated novel synthesis methods for heterocyclic compounds, providing efficient strategies for creating sulfonyl-containing seven-membered heterocycles. Such methodologies are valuable for synthesizing complex molecules with potential biological and material applications (He et al., 2018).

Properties

IUPAC Name

7-thiophen-2-yl-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S3/c17-16(18,19)12-3-1-4-13(11-12)25(21,22)20-7-6-15(24-10-8-20)14-5-2-9-23-14/h1-5,9,11,15H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWCJIGHMVRSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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